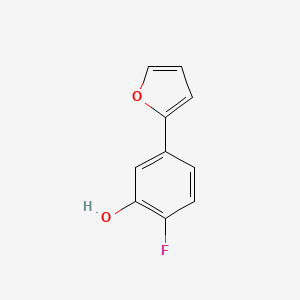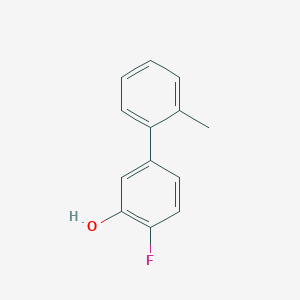
5-(3-Cyanophenyl)-2-fluorophenol, 95%
説明
5-(3-Cyanophenyl)-2-fluorophenol (95%) is a compound with a wide range of scientific applications, including synthesis, research, and medical applications. It is an aromatic compound with a phenol group at the para position of the benzene ring and a fluorine atom at the ortho position. This compound has unique properties that make it useful in a variety of applications, including its ability to form strong hydrogen bonds and its low reactivity.
科学的研究の応用
5-(3-Cyanophenyl)-2-fluorophenol (95%) is used in a variety of scientific research applications, including organic synthesis, spectroscopy, and chromatography. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used as a reagent in spectroscopic and chromatographic techniques, such as NMR and HPLC. Additionally, it is used as a fluorescent marker in cell imaging and fluorescence microscopy.
作用機序
The mechanism of action of 5-(3-Cyanophenyl)-2-fluorophenol (95%) is not fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body to produce a variety of effects. It is thought to act as an agonist at certain receptors, and it is believed to be involved in the regulation of cell signaling pathways. Additionally, it is thought to be involved in the regulation of gene expression and the metabolism of drugs.
Biochemical and Physiological Effects
5-(3-Cyanophenyl)-2-fluorophenol (95%) has a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity, and it has been used as an antimicrobial agent in food and cosmetic products. Additionally, it has been shown to have antioxidant activity, and it has been used as an antioxidant in food and cosmetic products. It has also been shown to have anti-inflammatory activity, and it has been used as an anti-inflammatory agent in pharmaceuticals.
実験室実験の利点と制限
5-(3-Cyanophenyl)-2-fluorophenol (95%) has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively non-toxic and has low reactivity, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive and widely available, making it a cost-effective reagent. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable and can react with other compounds, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 5-(3-Cyanophenyl)-2-fluorophenol (95%). One potential direction is to explore its use in the development of new drugs and therapeutics. Additionally, it could be used to develop new fluorescent markers for cell imaging and fluorescence microscopy. It could also be used to develop new methods for organic synthesis, spectroscopy, and chromatography. Finally, it could be used to explore its potential as an antimicrobial, antioxidant, and anti-inflammatory agent in food and cosmetic products.
合成法
5-(3-Cyanophenyl)-2-fluorophenol (95%) can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of a base, such as sodium hydroxide, to produce an ether. The Grignard reaction involves the reaction of a Grignard reagent, such as magnesium ethoxide, with an aldehyde or ketone to produce an alcohol. The Ullmann reaction involves the reaction of an aromatic halide with an organometallic reagent, such as zinc, to produce an aromatic compound.
特性
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPOUYTQCVKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684104 | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-56-4 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-3′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















